molecular formula C14H22N4O B6469880 N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640970-81-4

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469880
CAS No.: 2640970-81-4
M. Wt: 262.35 g/mol
InChI Key: USRPGFNSSXIZQO-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core substituted with a 6-methylpyrimidin-4-yl group at position 1 and a tert-butyl moiety at the N-terminus. This structure combines a rigid pyrimidine ring with a flexible pyrrolidine scaffold, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both planar and conformational flexibility .

Properties

IUPAC Name

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)13(19)17-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRPGFNSSXIZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Molecular Formula: C14H19N3O
  • Molecular Weight: 247.32 g/mol
  • IUPAC Name: this compound

The compound features a pyrrolidine ring linked to a pyrimidine moiety, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

  • Preparation of Intermediates: Synthesis begins with the formation of the pyrimidine and pyrrolidine derivatives.
  • Coupling Reaction: The intermediates are coupled under specific conditions to yield the target compound.
  • Purification: The final product is purified using chromatography techniques to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with inflammation and infection.
  • Receptor Modulation: It may act on various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties:

  • Study Findings: A series of pyrimidine derivatives demonstrated significant antiviral activity against HIV reverse transcriptase, with some compounds exhibiting half-maximal effective concentration (EC50) values in the low micromolar range .
CompoundEC50 (μM)Target
Compound A0.20HIV RT
Compound B0.35HIV RT

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Results: In vitro assays revealed that similar pyrrolidine carboxamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1 μg/mL

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
Compound XPyrrolidineModerate antibacterial
Compound YPyrimidineHigh antiviral activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine/Pyrimidine Derivatives

The compound shares key structural motifs with several pyridine/pyrimidine derivatives documented in the evidence:

Compound Name Key Features Molecular Formula Synthesis Notes
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide Pyrrolidine linked to 2-chloropyridine; tert-butyldimethylsilyl (TBS) protective group C₂₂H₃₈ClN₃O₂Si Synthesized via multi-step protection-deprotection; priced at $400–$4800/g
2-(4-Chlorophenyl)-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine 6-Methylpyrimidin-4-yl core with chlorophenyl and pyrazole substituents C₁₆H₁₇ClN₆ Prepared using OPLS3 force field and Ligprep for computational drug design
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide with acetylpiperidine and isoquinoline groups C₂₇H₃₄N₆O₃ Synthesized via tert-butyl carbamate intermediates; HCl/MeOH deprotection
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Pyridine ring with hydroxy, methoxy, and tert-butyl carbamate C₁₂H₁₈N₂O₄ Representative of protective group strategies in heterocycle synthesis
Key Structural Differences:
  • Core Heterocycle: The target compound uses a pyrimidine ring, while analogs like the 2-chloropyridine derivative and tert-butyl carbamate employ pyridine.
  • Substituents : The tert-butyl group in the target compound improves metabolic stability, whereas analogs feature chloro (electron-withdrawing) or TBS (bulky protective) groups .
  • Synthetic Complexity : The target compound’s pyrrolidine-carboxamide linkage may require multi-step coupling, whereas pyrazole-substituted analogs leverage computational modeling for efficient design.

Research Implications and Challenges

  • Pharmacological Potential: The tert-butyl group may enhance blood-brain barrier penetration, while the pyrrolidine-carboxamide moiety could interact with protease or kinase active sites. However, direct activity data are lacking.
  • Synthetic Challenges : Scalability is a concern for analogs like the TBS-protected compound , which costs $4800 for 25 g. The target compound’s synthesis may face similar hurdles.
  • Computational Modeling : Analog design using OPLS3 force field demonstrates the growing role of in silico methods in optimizing pyrimidine derivatives.

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